8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one
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Overview
Description
8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl aniline with chloroacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Chloroform or acetic acid
Catalyst/Base: Methanesulfonic acid (MsOH) or other suitable bases
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Purification: Techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Chlorine (Cl₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 2-Ethyl-1,2-dihydroquinoline.
Substitution: 8-Chloro-2-ethylquinoline derivatives.
Scientific Research Applications
8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, disruption of DNA synthesis, and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2-Ethylquinoline: Used in the synthesis of various pharmaceuticals.
8-Chloroquinoline: Exhibits similar biological activities but differs in its chemical structure.
Uniqueness
8-Chloro-2-ethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-2-ethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-6-10(14)8-4-3-5-9(12)11(8)13-7/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
MMEPXLOFLPEOGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
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